molecular formula C10H19N3O5 B1276327 Aspartyllysine CAS No. 5891-51-0

Aspartyllysine

Cat. No. B1276327
CAS RN: 5891-51-0
M. Wt: 261.28 g/mol
InChI Key: OAMLVOVXNKILLQ-BQBZGAKWSA-N
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Description

Aspartyllysine is not directly mentioned in the provided papers; however, the concept of aspartyl compounds is addressed through the synthesis of related molecules. The papers discuss the synthesis of compounds where aspartic acid is a component of the molecular structure. For instance, one paper describes the synthesis of a sweetener that includes an aspartyl moiety in its structure . Another paper discusses a compound used in photodynamic therapy, where an aspartyl residue is attached to a chlorin derivative . These studies highlight the versatility of aspartic acid derivatives in various applications, from artificial sweeteners to medical treatments.

Synthesis Analysis

The synthesis of aspartyl-containing compounds can be complex and requires careful control of stereochemistry to achieve the desired properties. In the first paper, the synthesis of a sweetener molecule involves nine steps starting from a chiral synthon, (+)-α-fenchyl alcohol . This process includes critical steps such as catalytic hydroformylation and enzymatic resolution to control the stereochemistry of the side-chain, which is essential for the sweet taste of the molecule. The second paper describes a partial synthesis of a photosensitizer for photodynamic therapy from pheophytin-a and methyl pheophorbide-a . The synthesis process is complemented by NMR spectroscopy and single-crystal X-ray diffraction to confirm the structure of the compound.

Molecular Structure Analysis

The molecular structure of aspartyl-containing compounds is crucial for their function. In the case of the artificial sweetener, the stereochemistry of the side-chain is a determining factor for its sweetness . For the photosensitizer, the position of the aspartyl residue on the chlorin derivative is critical, and the structure was confirmed to be the isomer with the aspartyl residue at the 152-side chain position . This structural analysis is essential to understand the behavior and efficacy of these compounds in their respective applications.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving aspartyllysine. However, they do mention the use of chemical reactions in the synthesis of aspartyl derivatives. For example, hydroformylation and enzymatic resolution are key reactions in the synthesis of the artificial sweetener . These reactions are carefully chosen and controlled to ensure the correct stereochemistry and functionality of the final product.

Physical and Chemical Properties Analysis

The physical and chemical properties of aspartyl derivatives are influenced by their molecular structure. While the papers do not provide explicit details on the physical and chemical properties of aspartyllysine, they do imply that the properties such as sweetness and photosensitizing ability are directly related to the molecular structure of the compounds . The precise arrangement of atoms and the stereochemistry play a significant role in determining these properties.

Scientific Research Applications

Scientific Research Applications of Aspartyllysine

  • Prooxidative Effects on Antioxidant Defense : Aspartame showed effects on oxidative/antioxidative status in erythrocytes of rats, leading to oxidative stress, which suggests the need for further study into its biochemical impacts (Prokić et al., 2014).

  • Carcinogenicity Studies : Long-term studies on rats have indicated that aspartame might have carcinogenic effects. This highlights the importance of reevaluating the guidelines for its use and consumption (Soffritti et al., 2005).

  • Impact on Neurotransmitters and Brain Chemistry : Research has shown that aspartame consumption can affect neurotransmitter levels and oxidative stress in the brain. This is crucial for understanding its neurological implications (Baothman et al., 2017).

  • Biochemical Mechanisms and Pharmacological Applications : Studies have explored the pharmacological applications of components like aspartyllysine in conditions such as Alzheimer’s disease, highlighting the importance of understanding their biochemical mechanisms (Francis et al., 2012).

  • Safety Evaluations and Regulatory Aspects : Reviews of aspartame's safety, its current use levels, and regulatory considerations provide a comprehensive understanding of its application and implications for human health (Magnuson et al., 2007).

  • Innovative Drug Delivery Systems : Research on macromolecular prodrugs based on synthetic polyaminoacids, which includes aspartyllysine, has shown potential for drug delivery and targeting in antitumor therapy (Cavallaro et al., 2011).

  • Exploring Antagonists of Excitatory Amino Acid Neurotransmitters : Investigations into therapeutic applications of antagonists of amino acids like aspartate (a component of aspartyllysine) suggest potential applications in neurology and psychiatry (Meldrum, 1985).

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O5/c11-4-2-1-3-7(10(17)18)13-9(16)6(12)5-8(14)15/h6-7H,1-5,11-12H2,(H,13,16)(H,14,15)(H,17,18)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMLVOVXNKILLQ-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315598
Record name L-Aspartyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aspartyllysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004987
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Aspartyllysine

CAS RN

5891-51-0
Record name L-Aspartyl-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5891-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Aspartyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aspartyllysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004987
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
NA Tobey, LE Lyn-Cook, MH Ulshen… - The Journal of …, 1986 - translationalres.com
… A (EC 3.4.11.7), aminopeptidase N (EC 3.4.11.2), and disaccharidases, and 37 of these were assayed for membrane glycylleucine peptidase and Zn 2+ -stable aspartyllysine peptidase…
Number of citations: 6 www.translationalres.com
H Klostermeyer - Methods in Enzymology, 1984 - Elsevier
… the glutamyllysyl isopeptide bond, the N ~(fl-aspartyl)lysine link is not hydrolyzed by homogenates of mucosa, liver, or kidney of rat, 3 and it has been concluded that the aspartyllysine …
Number of citations: 1 www.sciencedirect.com
MF Lou - Biochemistry, 1975 - ACS Publications
… a-Aspartyllysine or lysylaspartic acid were eliminated as possible structures by comparison of peak 796 with authentic samples of these peptides (Cyclo Chemical Co.). Both occupied …
Number of citations: 33 pubs.acs.org
OV Bagriantseva, LI Kalamkarova… - Zhurnal Mikrobiologii …, 1999 - europepmc.org
As reveals in the analysis of 45 fecal specimens taken from patients, the occurrence of amino acids of indigenous origin increases with the increase of the imbalance in the intestinal …
Number of citations: 3 europepmc.org
N Tobey, W Heizer, R Yeh, TI Huang, C Hoffner - Gastroenterology, 1985 - Elsevier
… is α-Glu-β-naphthylamide for I (100% of the brush border activity for this substrate is due to enzyme I), glycylleucine for II (80%), leucyl-β-naphthylamide for III (91%), and aspartyllysine …
Number of citations: 93 www.sciencedirect.com
NA Tobey, WD Heizer - Gastroenterology, 1986 - Elsevier
… and Zn’+-stable aspartyllysine peptidase (Asp-Lys in 5 mM Zn’+). Seven cytosol enzymes that hydrolyze small peptides have been detected in intestinal mucosa and many other tissues. …
Number of citations: 16 www.sciencedirect.com
V Henrotte, L Vander Elst, S Laurent… - JBIC Journal of Biological …, 2007 - Springer
Three techniques, electrospray mass spectrometry, ultrafiltration, and proton relaxometry, are compared in the context of the quantitative analysis of non-covalent binding between …
Number of citations: 64 link.springer.com
KJ Reissner, DW Aswad - Cellular and Molecular Life Sciences CMLS, 2003 - Springer
… It was suggested that the observed nonreversible aggregation might arise from lysinoalanine cross-links, or possibly by aspartyllysine cross-links between the e-amino group of lysine …
Number of citations: 306 link.springer.com
W Staudenbauer, JL Strominger - Journal of Biological Chemistry, 1972 - ASBMB
Enzyme preparations from Streptococcus faecalis and Lactobacillus casei catalyzed the incorporation of d-aspartic acid into a peptidoglycan in the presence of uridine diphosphate …
Number of citations: 53 www.jbc.org
L Vander Elst, F Chapelle, S Laurent… - JBIC Journal of Biological …, 2001 - Springer
… Another derivative of Gd-DTPA, MP-2269 [Gd III) complex of 4-pentylbicyclo[2.2.2]octane-1-carboxyldiL-aspartyllysine-derived DTPA] was also shown to have a high affinity for serum …
Number of citations: 65 link.springer.com

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